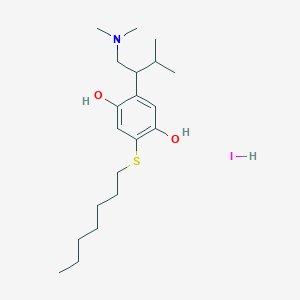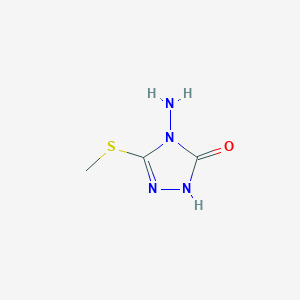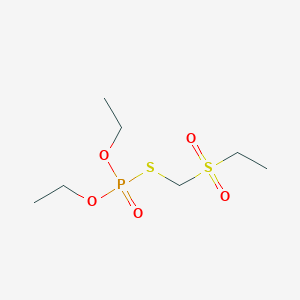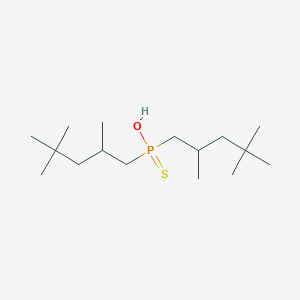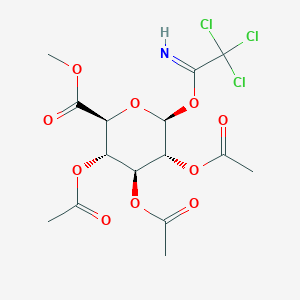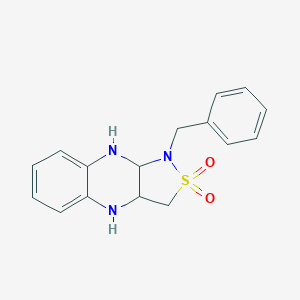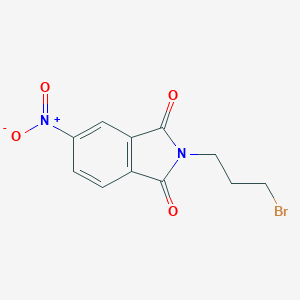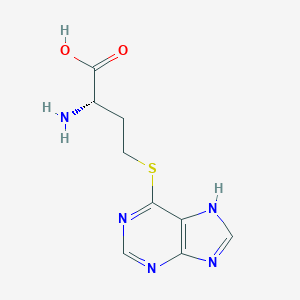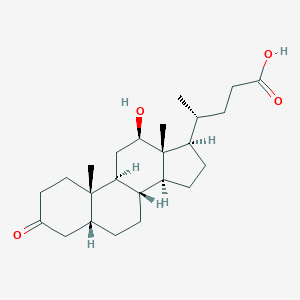![molecular formula C12H12N2O2 B136824 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline CAS No. 135219-97-5](/img/structure/B136824.png)
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase, which play a role in various physiological processes. Additionally, it has been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Efectos Bioquímicos Y Fisiológicos
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation. This inhibition can lead to decreased cell growth and can be useful in treating cancer. The compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. This modulation can lead to improved cognitive function and can be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has several advantages for lab experiments. It is relatively easy to synthesize using established methods, and it has been shown to have promising applications in various areas of research. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully studied, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline. One direction is to further study its mechanism of action to better understand how it produces its effects. Another direction is to study its potential side effects and toxicity to determine its safety for use in humans. Additionally, further research could be done to explore its potential applications in treating other diseases, such as Parkinson's disease and Huntington's disease. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing the compound.
Métodos De Síntesis
The synthesis of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been achieved using various methods. One of the methods involves the reaction of 2-ethoxyaniline with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound. Another method involves the reaction of 2-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydroxylamine hydrochloride. Both methods have been successful in synthesizing the compound.
Aplicaciones Científicas De Investigación
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has potential applications in scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propiedades
Número CAS |
135219-97-5 |
|---|---|
Nombre del producto |
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline |
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
7-ethoxy-4,5-dihydro-[1,2]oxazolo[5,4-f]quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-15-11-6-4-9-10(14-11)5-3-8-7-13-16-12(8)9/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
SFOFHXSLQHJYNU-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3 |
SMILES canónico |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3 |
Sinónimos |
Isoxazolo[5,4-f]quinoline, 7-ethoxy-4,5-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



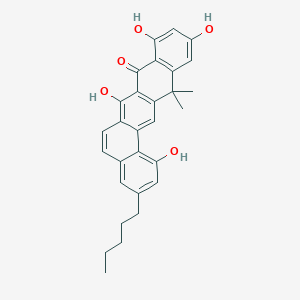
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
